molecular formula C8H16O4 B7782999 2,5-Dimethoxy-2,5-dimethyl-1,4-dioxane CAS No. 7504-90-7

2,5-Dimethoxy-2,5-dimethyl-1,4-dioxane

Cat. No.: B7782999
CAS No.: 7504-90-7
M. Wt: 176.21 g/mol
InChI Key: UUGSNNUEVKTATH-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-2,5-dimethyl-1,4-dioxane is an organic compound with the molecular formula C8H16O4. It is a dioxane derivative characterized by two methoxy groups and two methyl groups attached to the dioxane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethoxy-2,5-dimethyl-1,4-dioxane can be synthesized through the reaction of 2,5-dimethyl-2,5-hexanediol with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-2,5-dimethyl-1,4-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethoxy-2,5-dimethyl-1,4-dioxane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-2,5-dimethyl-1,4-dioxane involves its interaction with various molecular targets. The compound can undergo cycloaddition reactions, forming stable adducts with dienophiles. These reactions are facilitated by the electron-donating methoxy groups, which enhance the reactivity of the dioxane ring .

Comparison with Similar Compounds

Similar Compounds

    Dimethoxyethane: A similar compound with two methoxy groups but lacking the dioxane ring structure.

    1,4-Dioxane: A structurally similar compound but without the methoxy and methyl groups.

    2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: Another dioxane derivative with different substituents.

Uniqueness

2,5-Dimethoxy-2,5-dimethyl-1,4-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methoxy and methyl groups enhances its stability and makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2,5-dimethoxy-2,5-dimethyl-1,4-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-7(9-3)5-12-8(2,10-4)6-11-7/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGSNNUEVKTATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CO1)(C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323769
Record name 2,5-dimethoxy-2,5-dimethyl-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7504-90-7
Record name NSC404812
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dimethoxy-2,5-dimethyl-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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